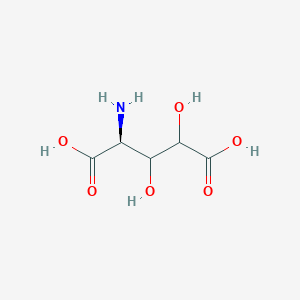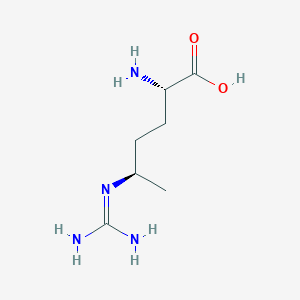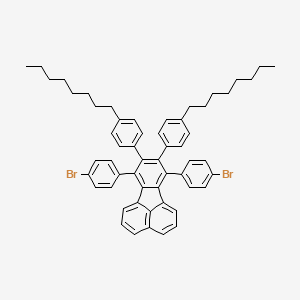
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by 4-octylphenyl groups. It derives from a hydride of a fluoranthene.
Scientific Research Applications
Explosive Detection
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene has been utilized in the detection of nitroaromatic compounds (NACs), particularly for explosive detection. It displays remarkable sensitivity towards these compounds, exhibiting a detection limit in the femtogram range for trinitrotoluene (TNT) and picric acid (PA) through fluorescence quenching approaches in solution, vapor, and contact mode. Its quenching process is both static and fully reversible, indicating potential as a material for constructing portable optical devices for onsite explosive detection (Venkatramaiah, Kumar, & Patil, 2012).
Organic Light-Emitting Diodes (OLEDs)
This compound has been explored in the development of organic electroluminescent devices. Research on fluoranthene-based derivatives, including the mentioned compound, revealed high thermal stability and electron transport properties. These derivatives have been used to fabricate blue OLEDs, demonstrating their effectiveness as an electron transporting layer (Kumar & Patil, 2015).
Photoluminescent and Electroluminescent Properties
Studies have also investigated its use in photoluminescent and electroluminescent applications. Specifically, copolyfluorenes containing varying concentrations of 7,8,10-triarylfluoranthene groups, derived from this compound, have been synthesized. These materials exhibit strong blue emission in photoluminescence spectra and characteristic absorption peaks, along with reversible redox behavior, suggesting their utility in optoelectronic devices (Keshtov, Mal’tsev, Marochkin, Muranov, & Khokhlov, 2012).
Fluorescent Probes for Nitroaromatic Compounds
Another notable application is in the development of fluorescent probes for detecting nitroaromatic compounds. The unique structure of silicon-cored derivatives of this compound has been found effective in detecting explosives with high sensitivity and efficiency, making it a promising candidate for the design of new organic materials in fluorescence detection (Xie et al., 2014).
Synthesis of Novel Organic Materials
The compound has been a key player in the synthesis of new organic materials. For example, its use in the synthesis of photoinitiators for radical and cationic photopolymerizations under various light conditions demonstrates its versatility in material science and chemistry (Zhang et al., 2014).
properties
Product Name |
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
|---|---|
Molecular Formula |
C56H56Br2 |
Molecular Weight |
888.8 g/mol |
IUPAC Name |
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
InChI |
InChI=1S/C56H56Br2/c1-3-5-7-9-11-13-17-39-23-27-42(28-24-39)51-52(43-29-25-40(26-30-43)18-14-12-10-8-6-4-2)54(45-33-37-47(58)38-34-45)56-49-22-16-20-41-19-15-21-48(50(41)49)55(56)53(51)44-31-35-46(57)36-32-44/h15-16,19-38H,3-14,17-18H2,1-2H3 |
InChI Key |
PPJKLKNFAIAUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




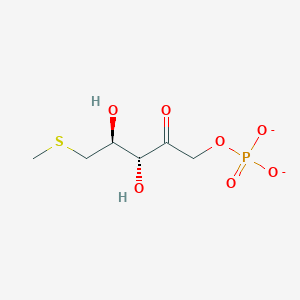
![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)
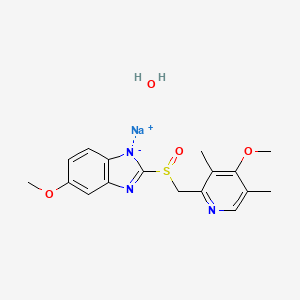




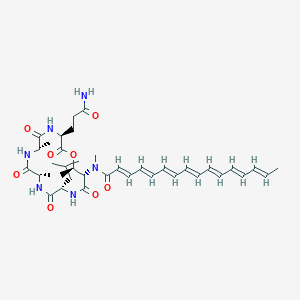

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
